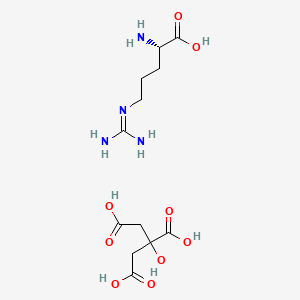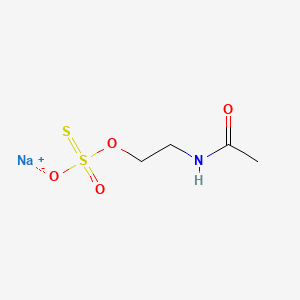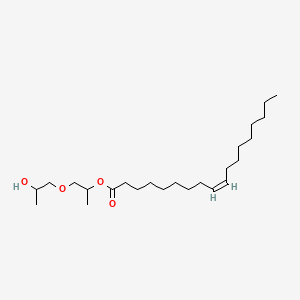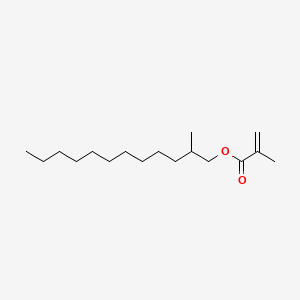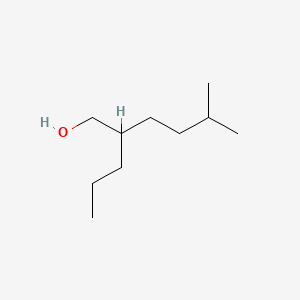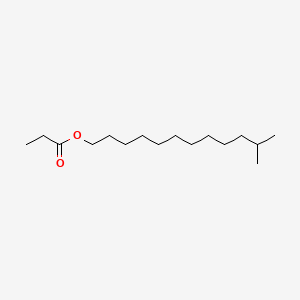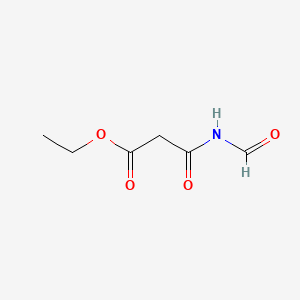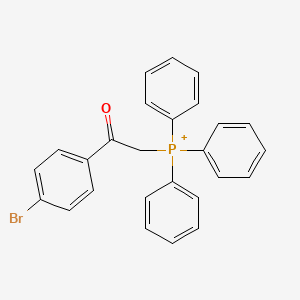
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone is an organophosphorus compound that features a bromophenyl group and a triphenylphosphoranyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone typically involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in the presence of a base such as sodium hydride. The reaction proceeds through a Wittig reaction mechanism, where the phosphonium ylide formed from triphenylphosphine reacts with the aldehyde to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or ketones.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the triphenylphosphoranyl group can act as a nucleophile or a ligand in coordination chemistry. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)ethanone: Lacks the triphenylphosphoranyl group, making it less versatile in reactions.
Triphenylphosphine: Does not contain the bromophenyl group, limiting its applications in certain reactions.
4-Bromobenzaldehyde: A precursor in the synthesis of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone, but lacks the phosphoranyl group.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and triphenylphosphoranyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various fields of research and industrial applications.
Propriétés
Numéro CAS |
2928-58-7 |
|---|---|
Formule moléculaire |
C26H21BrOP+ |
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21BrOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2/q+1 |
Clé InChI |
CCJMJOAAOMAILO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
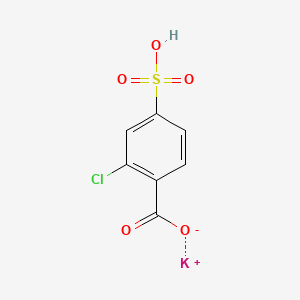
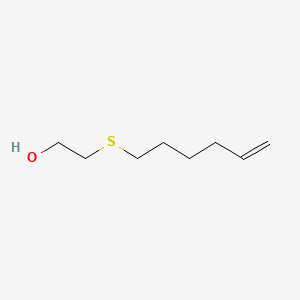
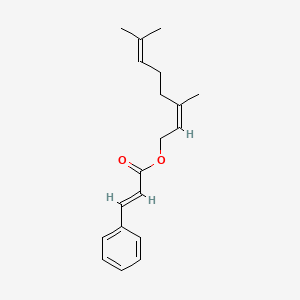
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
